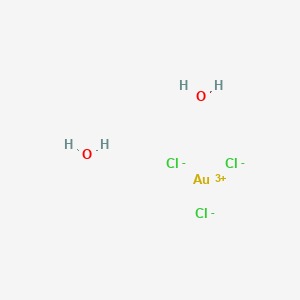
Auric chloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Auric chloride dihydrate is a useful research compound. Its molecular formula is AuCl3H2O and its molecular weight is 321.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Auric chloride dihydrate, also known as chloroauric acid (HAuCl₄·2H₂O), is an inorganic compound of gold that exhibits significant biological activity. This article explores its properties, mechanisms of action, and applications in biomedical research, particularly in cancer treatment.
- Chemical Formula : HAuCl₄·2H₂O
- Molecular Weight : 339.79 g/mol (anhydrous basis)
- Solubility : Highly soluble in water and organic solvents like alcohols and ethers .
This compound has been shown to interact with biological systems in various ways:
- Induction of Apoptosis : Studies indicate that auric chloride can induce apoptosis in malignant epithelial cells. This property is attributed to its ability to disrupt cellular homeostasis and induce oxidative stress, leading to programmed cell death .
- Targeting Cancer Cells : Auric chloride selectively accumulates in cancerous tissues, making it a potential candidate for targeted therapy. Its affinity for malignant cells allows for localized treatment while minimizing damage to healthy tissues .
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which play a crucial role in signaling pathways associated with cell death and survival. Increased ROS levels can lead to oxidative damage and apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Conscientia demonstrated that auric chloride effectively induced apoptosis in various carcinoma cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Research indicated that the compound's mechanism involves the activation of caspase pathways, which are essential for the execution phase of apoptosis. This finding underscores the therapeutic potential of auric chloride in oncology .
Applications in Medicine
- Cancer Treatment : Due to its selective toxicity towards cancer cells, this compound is being investigated as a chemotherapeutic agent. Its use could lead to novel treatment protocols for various cancers, particularly those resistant to conventional therapies .
- Diagnostic Imaging : Auric chloride's unique properties allow it to be used as a contrast agent in imaging techniques such as CT scans, enhancing the visibility of tumors .
Comparative Analysis
| Property | This compound (HAuCl₄·2H₂O) | Other Gold Compounds (e.g., AuCl₃) |
|---|---|---|
| Solubility | High | Moderate |
| Biological Activity | Induces apoptosis | Varies |
| Target Selectivity | High for cancer cells | Lower |
| ROS Generation | Significant | Variable |
Propriétés
Numéro CAS |
10294-30-1 |
|---|---|
Formule moléculaire |
AuCl3H2O |
Poids moléculaire |
321.34 g/mol |
Nom IUPAC |
trichlorogold;hydrate |
InChI |
InChI=1S/Au.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Clé InChI |
BSYLOTSXNQZYFW-UHFFFAOYSA-K |
SMILES |
O.O.[Cl-].[Cl-].[Cl-].[Au+3] |
SMILES canonique |
O.Cl[Au](Cl)Cl |
Numéros CAS associés |
11118-27-7 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















